molecular formula C24H30N8O5 B8781776 DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE CAS No. 43170-88-3

DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE

Cat. No.: B8781776
CAS No.: 43170-88-3
M. Wt: 510.5 g/mol
InChI Key: MZRRIAJJDAPQRO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate involves the alkylation of diethyl N-(4-methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent . The resulting hydroiodide is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium iodide, sodium hydroxide, and polar aprotic solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used for different applications in medicine and research .

Scientific Research Applications

DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate involves the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell replication, which is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: The compound itself is a form of methotrexate, which is widely used in cancer treatment.

    Aminopterin: Another similar compound used in cancer treatment.

    Pemetrexed: A chemotherapy drug that works similarly by inhibiting folate-dependent enzymes.

Uniqueness

DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase and disrupt DNA synthesis in cancer cells .

Properties

CAS No.

43170-88-3

Molecular Formula

C24H30N8O5

Molecular Weight

510.5 g/mol

IUPAC Name

diethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C24H30N8O5/c1-4-36-18(33)11-10-17(23(35)37-5-2)29-22(34)14-6-8-16(9-7-14)32(3)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h6-9,12,17H,4-5,10-11,13H2,1-3H3,(H,29,34)(H4,25,26,27,30,31)/t17-/m0/s1

InChI Key

MZRRIAJJDAPQRO-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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